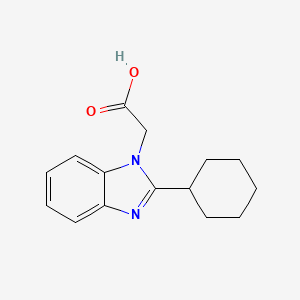

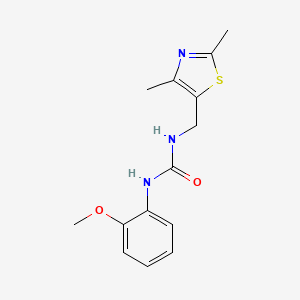

![molecular formula C15H16N4O4 B2981907 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034522-39-7](/img/structure/B2981907.png)

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters. It is a versatile reagent used in various chemical reactions due to its ability to activate carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Discovery

4-acetyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide and its derivatives are involved in chemical synthesis processes that contribute to drug discovery and development. For instance, the compound has been utilized in the synthesis of various novel derivatives aimed at finding potent anti-tubercular agents. A study demonstrated the use of ultrasonication as a green chemistry tool in synthesizing derivatives that showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with non-cytotoxic properties against human cancer cell lines (Nimbalkar et al., 2018). This highlights its potential in contributing to the discovery of new therapeutic agents.

Green Chemistry and Efficient Synthesis Methods

The compound is also a key player in the development of green chemistry methodologies. A significant application is its role in creating efficient condensing agents leading to the formation of amides and esters. Research into 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative, shows its efficiency in condensation reactions to yield corresponding amides and esters in good yields. This process stands out for its operation under atmospheric conditions without the need for drying solvents, showcasing an eco-friendly and practical approach to chemical synthesis (Kunishima et al., 1999).

Antimicrobial and Antiviral Research

Derivatives of 4-acetyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide have been investigated for their antimicrobial and antiviral activities. Studies on novel synthesized compounds have shown promising results in in vitro screenings for antimicrobial and antioxidant activities. This includes efforts to develop compounds with potential biological activities by starting from hydrazinyl derivatives and treating them with various reagents to afford triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These efforts underline the compound's relevance in the search for new treatments against microbial and viral infections (Flefel et al., 2018).

Mecanismo De Acción

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

Direcciones Futuras

DMTMM has been used to develop carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . This suggests that DMTMM can efficiently cross-link CMC to produce films for food packaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 4-acetylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods: In industrial settings, the production of

Propiedades

IUPAC Name |

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c1-9(20)10-4-6-11(7-5-10)13(21)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTLPTQUBVDEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

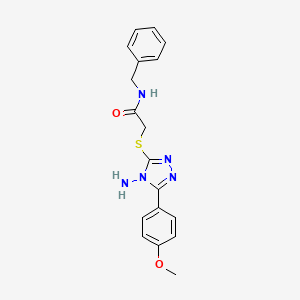

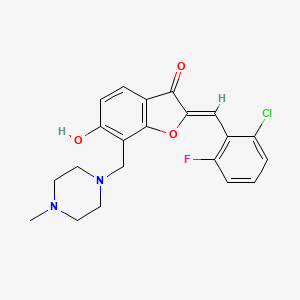

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)

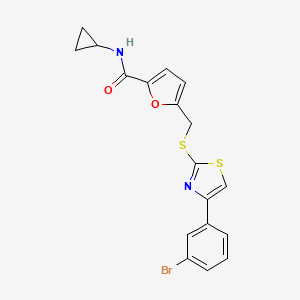

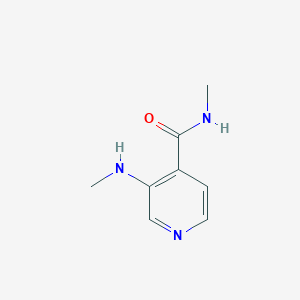

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)

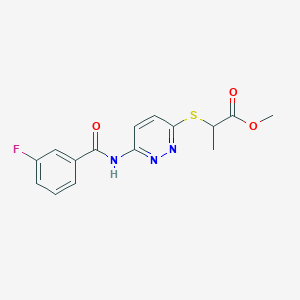

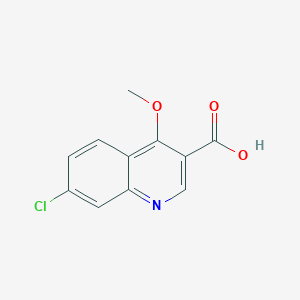

![N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2981834.png)

![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)

![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)

methanone](/img/structure/B2981847.png)